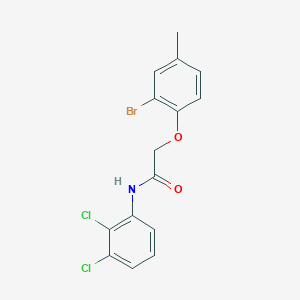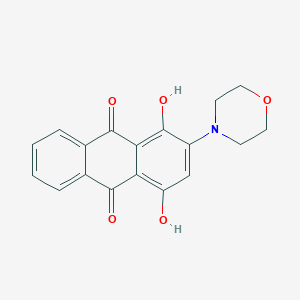![molecular formula C13H14N4OS B6077436 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B6077436.png)
2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone, also known as DPT-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DPT-1 is a small molecule inhibitor of dihydrofolate reductase (DHFR), which is an essential enzyme involved in the synthesis of DNA and RNA.
Wirkmechanismus
The mechanism of action of 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone involves its inhibition of DHFR. DHFR is an enzyme that is essential for the synthesis of DNA and RNA. It catalyzes the conversion of dihydrofolate to tetrahydrofolate, which is required for the synthesis of thymidine and purines. This compound binds to the active site of DHFR and prevents the conversion of dihydrofolate to tetrahydrofolate. This inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn leads to a depletion of thymidine and purines. This depletion of essential nucleotides leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to be effective against bacterial infections, such as MRSA. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of bacterial cells by depleting essential nucleotides.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in a laboratory setting. It has been shown to be effective against a variety of cancer cell lines and bacterial infections. However, there are also limitations to its use in lab experiments. This compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Additionally, this compound may have off-target effects that could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone. One area of research could focus on the optimization of its chemical structure to improve its potency and selectivity. Another area of research could focus on the development of this compound analogs that have improved pharmacokinetic properties. Additionally, further studies are needed to understand the toxicity and pharmacokinetics of this compound in vivo. Finally, studies are needed to investigate the potential use of this compound in combination with other chemotherapeutic agents or antibiotics.
Synthesemethoden
The synthesis of 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone involves a series of chemical reactions that can be carried out in a laboratory setting. The starting materials for the synthesis are 4-methylbenzaldehyde and 4,6-diamino-2-mercaptopyrimidine. These two compounds are reacted together in the presence of a catalyst to form the intermediate 2-(4-methylphenyl)-4,6-diamino-2-thiopyrimidine. This intermediate is then reacted with ethyl chloroacetate to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of DHFR, which is an enzyme that is essential for the synthesis of DNA and RNA. Inhibition of DHFR has been used as a therapeutic strategy for the treatment of cancer, bacterial infections, and other diseases. This compound has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to be effective against bacterial infections, such as methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-2-4-9(5-3-8)10(18)7-19-13-16-11(14)6-12(15)17-13/h2-6H,7H2,1H3,(H4,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABXXQCWMQTFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6077364.png)
![6-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B6077371.png)
![{1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6077377.png)
![2-(allylthio)-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6077392.png)
![methyl 1-{2-hydroxy-3-[4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6077395.png)
![3-methyl-N-1-naphthyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6077396.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinol](/img/structure/B6077404.png)
![N-[4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B6077408.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-pyridinylthio)acetamide](/img/structure/B6077425.png)
![N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6077428.png)
![methyl 3-{5-[4-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B6077439.png)

![5-(4-cyclohexylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6077463.png)